molecular formula C25H21ClO5 B2668618 Ethyl 5-[(3-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate CAS No. 385420-01-9

Ethyl 5-[(3-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate

Cat. No.: B2668618
CAS No.: 385420-01-9
M. Wt: 436.89
InChI Key: WIHIVCBGIQKMDG-UHFFFAOYSA-N
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Description

Ethyl 5-[(3-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by three key substituents:

  • Position 2: A 4-methoxyphenyl group, contributing electron-donating effects via the methoxy substituent.
  • Position 5: A 3-chlorobenzyloxy group, introducing steric bulk and electron-withdrawing properties from the chlorine atom.

Benzofuran derivatives are pharmacologically significant, with documented antimicrobial, antitumor, and antiviral activities . This compound’s structural features position it as a candidate for further pharmacological exploration.

Properties

IUPAC Name

ethyl 5-[(3-chlorophenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClO5/c1-3-29-25(27)23-21-14-20(30-15-16-5-4-6-18(26)13-16)11-12-22(21)31-24(23)17-7-9-19(28-2)10-8-17/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHIVCBGIQKMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-[(3-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula: C25H21ClO5, and it is recognized for its complex structure that includes a benzofuran moiety, which is often associated with various pharmacological properties. The presence of the chlorobenzyl and methoxyphenyl groups enhances its biological profile.

Recent studies have indicated that compounds similar to this compound exhibit various mechanisms of action:

  • Anti-Metastatic Activity : Research has shown that related benzofuran derivatives can suppress metastasis in cancer cell lines. For instance, a study on a similar compound demonstrated its ability to inhibit cell motility and migration in hepatocellular carcinoma (HCC) cells by downregulating integrin α7 and modulating epithelial–mesenchymal transition (EMT) markers such as E-cadherin and vimentin .
  • Cytotoxic Effects : The cytotoxicity of benzofuran derivatives has been assessed through various assays. In one study, the IC50 values for related compounds were determined, indicating significant suppression of cell viability at concentrations above 5 μM .

In Vitro Studies

  • Cell Viability Assays : The cytotoxic effects of this compound were evaluated using CCK-8 assays on Huh7 cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 38.15 μM after 48 hours .
  • Migration and Invasion Assays : The compound significantly inhibited migration and invasion in Huh7 cells at non-cytotoxic concentrations (1-5 μM), suggesting potential therapeutic applications in preventing cancer metastasis .

Case Studies

  • A specific case study highlighted the anti-metastatic effects of a related compound in HCC models, where treatment led to decreased expression levels of EMT-related proteins and integrins associated with tumor progression .

Data Table: Biological Activity Summary

Activity Effect Concentration (μM) Reference
CytotoxicityReduced cell viability>5
Inhibition of migrationSignificant suppression of motility1 - 5
Anti-metastatic effectsDownregulation of integrin α7 and EMT markersVaries

Comparison with Similar Compounds

Tabulated Comparison of Key Analogues

Compound Name Position 2 Substituent Position 5 Substituent Position 3 Substituent Molecular Weight (g/mol) Key Properties/Activities Reference
Ethyl 5-[(3-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate 4-methoxyphenyl 3-chlorobenzyloxy Ethyl carboxylate ~407.85 High polarity, potential antitumor N/A
Ethyl 5-[(4-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate Methyl 4-chlorobenzyloxy Ethyl carboxylate ~375.84 Reduced steric hindrance
5-Chloro-3-ethylsulfinyl-2-(4-iodophenyl)-1-benzofuran 4-iodophenyl Chlorine Ethylsulfinyl ~488.63 Antimicrobial, planar deviation
Ethyl 2-(4-methoxyphenyl)-5-(propanoyloxy)-1-benzofuran-3-carboxylate 4-methoxyphenyl Propanoyloxy Ethyl carboxylate 368.38 Increased hydrophobicity

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